molecular formula C18H21N3O2S B2929402 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1171095-95-6

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2929402
CAS No.: 1171095-95-6
M. Wt: 343.45
InChI Key: YIHRBBKSGNGDMV-UHFFFAOYSA-N
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Description

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for the development of novel bioactive molecules. Its structure incorporates two key pharmacophores: a 1,3,4-thiadiazole ring and a piperidine moiety. The 1,3,4-thiadiazole core, substituted with a 2-methoxyphenyl group, is an electron-deficient heterocycle known to enable π-π stacking interactions with biological targets, which is a critical feature for potent enzyme inhibition . The piperidine ring, acylated by a cyclopropanecarbonyl group, provides conformational flexibility and is a common scaffold in ligands for central nervous system (CNS) receptors, often enhancing binding affinity and selectivity . This specific molecular architecture suggests broad research potential. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated promising antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal strains such as Candida albicans . Furthermore, structural analogs have been investigated for their analgesic and anti-inflammatory effects , with proposed mechanisms involving the inhibition of key inflammatory mediators like prostaglandins and cytokines . The piperidine component also indicates potential CNS activity, with related derivatives showing effects linked to serotonin reuptake inhibition, pointing to possible antidepressant applications . The cyclopropanecarbonyl group may influence the compound's metabolic stability and pharmacokinetic profile, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery campaigns . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

cyclopropyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)17-20-19-16(24-17)12-8-10-21(11-9-12)18(22)13-6-7-13/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHRBBKSGNGDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide derivative under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction using cyclopropanecarbonyl chloride and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique structural properties may make it useful in the development of new materials with specific properties, such as conductivity or stability.

    Biological Research: The compound may be used as a tool to study various biological processes and pathways, particularly those involving thiadiazole and piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Reference
1-cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine (Target) Cyclopropanecarbonyl, 2-methoxyphenyl-thiadiazole, piperidine Not reported in evidence; inferred potential for CNS or antimicrobial applications
IIa : 2-([1,4'-bipiperidin]-1'-yl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole Bipiperidinyl, nitrofuran-thiadiazole Anti-leishmanial (reduced infection index)
IIc : 1-(5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-yl)piperidine Nitroimidazole-thiadiazole, piperidine-piperidine Anti-leishmanial (reduced infection index)
4 : 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazol-2-yl)aminoethyl]piperidine Benzyl, aminoethyl linker, phenyl-thiadiazole Potential Alzheimer’s application (synthesis focus)
74 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropanecarbonyl, thiazole, benzodioxolyl, pyrrolidinyl Not specified; structural similarity suggests CNS or anticancer applications
1-cyclopropanecarbonyl-4-(4-fluorophenyl)piperazine Cyclopropanecarbonyl, 4-fluorophenyl-piperazine Not reported; fluorophenyl may enhance bioavailability

Key Structural and Functional Insights

  • Heterocyclic Core Variations: The thiadiazole ring in the target compound (vs. Nitrofuran (IIa) and nitroimidazole (IIc) substituents in anti-leishmanial compounds highlight the role of nitro groups in prodrug activation and redox cycling .
  • Substituent Effects :

    • Methoxyphenyl : In the target compound, this group increases lipophilicity compared to nitro (IIa, IIc) or fluorophenyl () substituents, which may improve blood-brain barrier penetration.
    • Cyclopropanecarbonyl : Present in the target and Compound 74, this moiety likely enhances metabolic stability compared to benzyl (Compound 4) or linear acyl groups .
  • Bipiperidinyl groups (IIa) add steric bulk, possibly affecting target selectivity .

Research Findings and Implications

  • Anti-leishmanial Activity : Compounds IIa and IIc demonstrated significant reduction in infection indices, attributed to nitro group-mediated oxidative stress in parasites . The target’s lack of a nitro group suggests divergent mechanisms.
  • CNS Applications : The benzyl group in Compound 4 and methoxyphenyl in the target compound may facilitate CNS penetration, though the target’s cyclopropanecarbonyl group could further optimize pharmacokinetics .
  • Synthetic Strategies : The target compound’s synthesis likely involves acylation of piperidine with cyclopropanecarbonyl chloride and nucleophilic substitution for thiadiazole attachment, analogous to methods in –5 .

Biological Activity

1-Cyclopropanecarbonyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with thiadiazole substitutions, exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can disrupt the plasma membrane integrity of fungal pathogens such as Candida auris, leading to cell death through apoptosis and cell cycle arrest .

Antitumor Activity

Piperidine derivatives have also been evaluated for their antitumor potential. In vitro studies suggest that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms often involve the activation of caspases and modulation of apoptotic pathways .

Apoptosis Induction

The compound appears to induce apoptosis in target cells through several pathways:

  • Mitochondrial Pathway : Disruption of mitochondrial membrane potential leads to the release of cytochrome c and activation of caspases.
  • Death Receptor Pathway : Engagement of death receptors on the cell surface can trigger downstream signaling cascades that culminate in apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at specific phases (e.g., S-phase), which further contributes to its antitumor effects .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Piperidine DerivativesAntifungalInduced apoptosis in Candida auris with MIC values from 0.24 to 0.97 μg/mL
Thiadiazole DerivativesAntitumorInhibited growth in cancer cell lines via apoptosis induction
Cyclopropanecarbonyl CompoundsAntimicrobialSignificant disruption of microbial membrane integrity

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